molecular formula C22H19NO2S B5056228 N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide CAS No. 349425-58-7

N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No.: B5056228
CAS No.: 349425-58-7
M. Wt: 361.5 g/mol
InChI Key: QSLQORWXSLQSBI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide, also known as APPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APPT belongs to the class of thioamides, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, this compound has been found to reduce fever and increase the pain threshold in animal models of fever and pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide is its relatively low toxicity. It has been found to have a low acute toxicity in animal studies, making it a safe compound for use in laboratory experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the optimal dosing and administration regimens. Another area of interest is the potential use of this compound in the treatment of inflammatory and pain conditions. Additional studies are needed to determine the mechanisms underlying the anti-inflammatory and analgesic effects of this compound and to identify the optimal dosing and administration regimens. Finally, further research is needed to determine the safety and toxicity of this compound in humans, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 2-phenyl-2-(phenylthio)acetic acid in the presence of a base. The resulting product is then purified by recrystallization. The yield of this compound is typically around 60%, and the compound can be obtained in a solid form.

Scientific Research Applications

N-(4-acetylphenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In addition, this compound has been found to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-16(24)17-12-14-19(15-13-17)23-22(25)21(18-8-4-2-5-9-18)26-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLQORWXSLQSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232499
Record name N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349425-58-7
Record name N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349425-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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